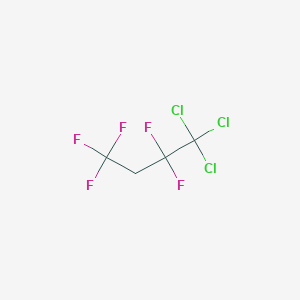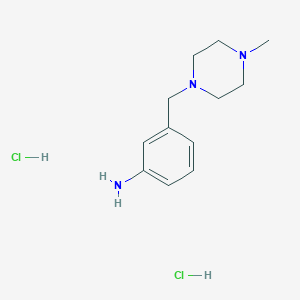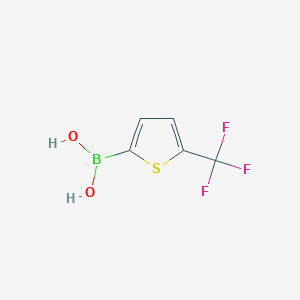
(5-(Trifluoromethyl)thiophen-2-yl)boronic acid
Descripción general
Descripción
“(5-(Trifluoromethyl)thiophen-2-yl)boronic acid” is a chemical compound with the CAS Number: 958451-91-7 . It has a molecular weight of 195.96 and its IUPAC name is 5-(trifluoromethyl)-2-thienylboronic acid . It is a solid substance that is stored in a dark place, sealed in dry, and stored in a freezer under -20°C .
Synthesis Analysis
The synthesis of this compound involves a reaction with tetrakis (triphenylphosphine) palladium (0) and cesium fluoride in tetrahydrofuran for 8 hours under reflux . Another method involves a reaction with bis-triphenylphosphine-palladium (II) chloride and sodium carbonate in tetrahydrofuran and water at 63°C for 5.5 hours under an inert atmosphere .Molecular Structure Analysis
The InChI code of this compound is 1S/C5H4BF3O2S/c7-5(8,9)3-1-2-4(12-3)6(10)11/h1-2,10-11H and the InChI key is NHBZQJOZVBHDAZ-UHFFFAOYSA-N . The compound contains 12 heavy atoms and 5 aromatic heavy atoms .Chemical Reactions Analysis
This compound is used as a reagent in various reactions such as Palladium-catalyzed Suzuki-Miyaura cross-couplings . It also undergoes reactions with other compounds to form new substances .Physical And Chemical Properties Analysis
The compound is soluble with a solubility of 1.38 mg/ml or 0.00706 mol/l . It has a molar refractivity of 39.15 and a topological polar surface area (TPSA) of 68.7 Ų . The compound is also lipophilic with a consensus Log Po/w of 0.91 .Aplicaciones Científicas De Investigación
Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings
This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Copper-Catalyzed Nitration Reactions
It serves as a reagent in copper-catalyzed nitration reactions, which are important for introducing nitro groups into aromatic compounds, a key step in the synthesis of dyes, drugs, and agrochemicals .
Chain-Growth Catalyst Transfer Polycondensation
The compound is involved in chain-growth catalyst transfer polycondensation for creating conjugated alternating copolymers, which have applications in electronic devices like organic solar cells and light-emitting diodes .
Synthesis of Fullerenyl Boronic Esters
It is used in reactions promoted by ferric perchlorate to synthesize fullerenyl boronic esters, which have potential applications in organic electronics and materials science .
Synthesis of Heteroarylfuran Systems
As a bifunctional reagent, it’s involved in the synthesis of extended heteroarylfuran systems, which are significant for creating stable dye-sensitized solar cells .
Synthesis of Biologically Active Molecules
This chemical is used in the synthesis of biologically active molecules, including heteroarylation processes for creating inhibitors of hypoxia-inducible factor 1 (HIF-1), which is a target for cancer therapy .
Safety and Hazards
The compound is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .
Propiedades
IUPAC Name |
[5-(trifluoromethyl)thiophen-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF3O2S/c7-5(8,9)3-1-2-4(12-3)6(10)11/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBZQJOZVBHDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669692 | |
| Record name | [5-(Trifluoromethyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Trifluoromethyl)thiophen-2-yl)boronic acid | |
CAS RN |
958451-91-7 | |
| Record name | [5-(Trifluoromethyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-(trifluoromethyl)thiophen-2-yl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419723.png)
![[(4-Methoxy-benzyl)-methyl-amino]-acetic acid hydrochloride](/img/structure/B1419727.png)
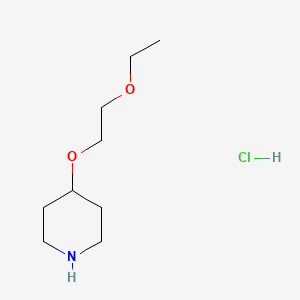

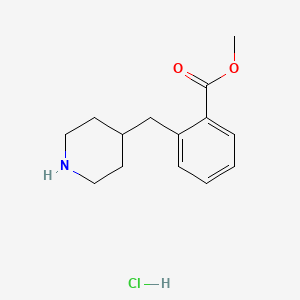
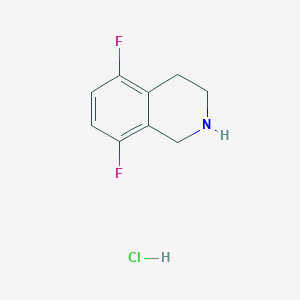
![{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1419736.png)
![{4-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1419737.png)
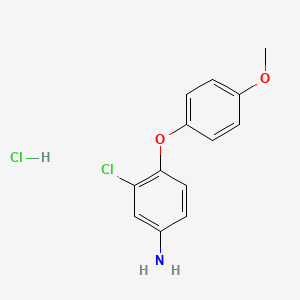

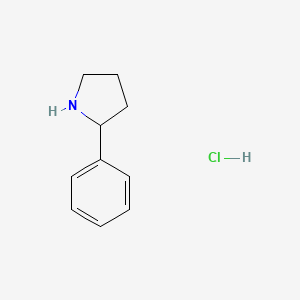
![5-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1419743.png)
